molecular formula C5H9NO2S B1293916 Omonasteine CAS No. 60175-95-3

Omonasteine

Cat. No. B1293916
CAS RN: 60175-95-3
M. Wt: 147.2 g/mol
InChI Key: JZKHUBWXBZINMO-UHFFFAOYSA-N
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Description

Omonasteine (Omo) is a derivative of homocysteine (Hcy) that has been utilized in peptide ligation strategies, particularly for the synthesis of longer, methionine-rich proteins. The conversion from Hcy to Omo can be performed on-resin, which is a solid support used in peptide synthesis. This conversion is a critical step in the chemical synthesis of complex proteins, such as the BRD7 bromodomain, which is a protein module that recognizes acetylated lysine residues and plays a role in the regulation of gene expression .

Synthesis Analysis

The synthesis of the BRD7 bromodomain using omonasteine ligation strategy demonstrates the utility of Omo in the construction of large proteins. The process involves sequential peptide ligation, where fragments of the target protein are chemically synthesized and then joined together. The on-resin conversion of Hcy to Omo is a key step that allows for the subsequent ligation of peptide fragments. After the ligation, the Omo-to-Hcy deprotection occurs in situ, which means it takes place within the same reaction mixture without the need to isolate the intermediate .

Molecular Structure Analysis

While the specific molecular structure of omonasteine is not detailed in the provided papers, its role in the synthesis of proteins suggests that it mimics the structure of homocysteine to some extent. Homocysteine is an amino acid that contains a thiol group, which is likely preserved in omonasteine to facilitate its function in peptide ligation. The structural similarity allows omonasteine to be used as a surrogate for homocysteine in the ligation process .

Chemical Reactions Analysis

The chemical reactions involving omonasteine are centered around its ability to facilitate the ligation of peptides. The conversion of Hcy to Omo and then back to Hcy after ligation is a reversible process that is crucial for the synthesis of large proteins. The in situ deprotection of Omo to Hcy after peptide ligation is particularly important as it avoids the need for additional steps to remove protecting groups, which can be time-consuming and may lead to a loss of yield .

Physical and Chemical Properties Analysis

The physical and chemical properties of omonasteine are not explicitly discussed in the provided papers. However, the successful application of omonasteine in peptide synthesis suggests that it possesses properties that make it suitable for such chemical processes. For example, its stability under the conditions used for peptide ligation and its reactivity towards other peptide fragments are essential for its role in protein synthesis .

Relevant Case Studies

The total chemical synthesis of the BRD7 bromodomain using an omonasteine ligation strategy serves as a relevant case study. This work highlights the practical application of omonasteine in the field of protein chemistry and its potential to facilitate the synthesis of complex proteins that are rich in methionine residues. The successful synthesis of the BRD7 bromodomain using this strategy showcases the effectiveness of omonasteine in overcoming the challenges associated with the chemical synthesis of large proteins .

Scientific Research Applications

Peptide Synthesis

Omonasteine (Omo) plays a crucial role in the synthesis of complex proteins. It's particularly effective in the synthesis of longer, methionine-rich proteins due to its use in sequential peptide ligation strategies. This involves a conversion process from homocysteine (Hcy) to Omo and then Omo to Hcy deprotection, as demonstrated in the successful synthesis of the BRD7 bromodomain. This technique shows potential for advancing the synthesis of various complex proteins (Van de Vijver et al., 2012).

Omics Technologies in Nutrition Research

While not directly involving Omonasteine, omics technologies, including nutrigenomics, are significant in understanding the role of diet in metabolic regulation and health improvement. This approach helps in identifying new biomarkers associated with specific nutrients and dietary factors, leading to personalized dietary recommendations (Zhang et al., 2008).

Genetic Testing and Nutrition

Again, while not directly related to Omonasteine, the use of genetic testing in optimizing nutrition is noteworthy. It's based on the principle that genetic variation affects nutrient metabolism. This approach combines dietary practices with genetic profiles to provide personalized nutritional advice, potentially reducing health risks like ischemic heart disease, deep vein thrombosis, and stroke (Roberts & Grimaldi, 2003).

Nutrigenomics and Systems Biology

Nutrigenomics is a promising field where omics technologies meet nutrition science. It aims to provide new tools for selecting bioactive nutrients and understanding the influence of genetic polymorphisms on nutrient metabolism. This intersection of genetics and nutrition could lead to fundamental changes in nutritional sciences (Van Ommen & Stierum, 2002).

Multi-Omics Approaches to Disease

Multi-omics offer an integrated approach to understanding the flow of information underlying diseases. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers gain a more comprehensive understanding of diseases and can develop new therapeutic strategies (Hasin et al., 2017).

Omics Biomarkers in Ophthalmology

Omics techniques have applications in ophthalmology, aiding in the discovery of disease-related processes, biomarkers, and potential therapeutic targets. This approach could significantly contribute to the development of personalized treatments based on molecular profiles (Lauwen et al., 2017).

Safety And Hazards

When handling Omonasteine, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

1,3-thiazinane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-5(8)4-1-2-9-3-6-4/h4,6H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKHUBWXBZINMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCNC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866794
Record name Tetrahydro-2H-1,3-thiazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Omonasteine

CAS RN

60175-95-3
Record name Tetrahydro-2H-1,3-thiazine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60175-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Omonasteine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060175953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydro-2H-1,3-thiazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Omonasteine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.434
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OMONASTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X84GC156K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
PV de Vijver, J Beijnum - Chemical Communications, 2012 - pubs.rsc.org
… omonasteine using formaldehyde. Next, this fragment 3 is ligated with the C-terminal peptide fragment 4 and the N-terminal omonasteine … overview of the omonasteine ligation strategy. …
Number of citations: 7 pubs.rsc.org
X Yang, T Li, J Chen, Y Huang, T Shen, S Li, Z Jin… - Molecules, 2023 - mdpi.com
… Omonasteine [8] bearing a hydrothiazine fragment can be used in the curing of coronary heart diseases. Some molecules containing thiazine moiety have also shown potential …
Number of citations: 6 www.mdpi.com
Y Chen, T Li, Z Jin, YR Chi - Journal of Agricultural and Food …, 2022 - ACS Publications
… Heterocycles of this type are common moieties in bactericides such as cefradine and omonasteine. The substituents (R, R′, and R″) on both building blocks can be easily modified to …
Number of citations: 5 pubs.acs.org
AM Faisca Phillips, AJL Pombeiro - Symmetry, 2023 - mdpi.com
Atropisomers, ie, stereoisomers that are distinct because their free rotation about a single bond is hindered by steric interactions between nearby bulky groups or by electrostatics, may …
Number of citations: 1 www.mdpi.com
T Li, C Mou, P Qi, X Peng, S Jiang, G Hao… - Angewandte …, 2021 - Wiley Online Library
… 1a, 1b Omonasteine is a simple carboxylic acid bearing a hydrothiazine moiety and can be used in the treatment of respiratory diseases. Buprofezin 2a is a commercially available and …
Number of citations: 67 onlinelibrary.wiley.com
M Chen, P Heimer, D Imhof - Amino Acids, 2015 - Springer
This review focuses on chemical ligation methods for the preparation of oligopeptides and proteins. Chemical ligation is a practical and convenient methodology in peptide and protein …
Number of citations: 18 link.springer.com
X Guan, PK Chaffey, C Zeng, Z Tan - Protein Ligation and Total Synthesis II, 2015 - Springer
Chemical protein synthesis is a useful tool to generate pure proteins which are otherwise difficult to obtain in sufficient amounts for structure and property analysis. Additionally, because …
Number of citations: 13 link.springer.com
Y Gao, B Wang, S Gao - PLoS One, 2016 - journals.plos.org
… Application of an omonasteine ligation strategy for the total chemical synthesis of the BRD7 bromodomain. Chem Commun (Camb). 2012;48(75):9403–5. …
Number of citations: 16 journals.plos.org
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
P Van de Vijver, TM Hackeng - JOURNAL OF …, 2010 - JOHN WILEY & SONS LTD THE …
Number of citations: 0

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